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molecular formula C9H10IN B8454216 N-allyl-2-iodoaniline

N-allyl-2-iodoaniline

Cat. No. B8454216
M. Wt: 259.09 g/mol
InChI Key: LZZVQTKABIVVJY-UHFFFAOYSA-N
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Patent
US06458985B1

Procedure details

Di(1H,2H,2H-perfluorooctyl)phenylphosphine (80 mg, 0.1 mmol), palladium (II) acetate (11 mg, 0.05 mmol), N-allyl-2-iodoaniline (259 mg, 1 mmol) and triethylamine (0.15 ml, 1.1 mmol) were placed in a 10 ml stainless steel cell. The cell was sealed and pressurised to approximately 5520 kPa (800 psi) (i.e. full of carbon dioxide). The cell was then heated to 100 C. for 64 hrs and then allowed to cool. When the pressure had dropped below 13800 kPa (2000 psi), the cell was vented into ether (100 ml), the cell was opened once atmospheric pressure was reached and washed out with dichloromethane (20 ml). The organic fractions were combined and concentrated in vacuo to give the crude product. The product was purified by flash column chromatography on silica gel, eluting with 20% ether in hexane to give a white crystalline solid (49 mg, 0.37 mmol, 37%); δH (250 MHz; CDCl3) 7.85 (1H, br, NH), 7.63 (1H, m, H7), 7.34 (1H, m, H4), 7.15-7.26 (2H, m, H5 and H6), 6.97 (1H, s, NHCH), 2.38 (3H, s, Me).
[Compound]
Name
Di(1H,2H,2H-perfluorooctyl)phenylphosphine
Quantity
80 mg
Type
reactant
Reaction Step One
Quantity
259 mg
Type
reactant
Reaction Step Two
Quantity
0.15 mL
Type
reactant
Reaction Step Three
[Compound]
Name
stainless steel
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
11 mg
Type
catalyst
Reaction Step Six
Name
Quantity
100 mL
Type
solvent
Reaction Step Seven
Name
Yield
37%

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:4][C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1I)[CH:2]=[CH2:3].C(N(CC)CC)C.C(=O)=O>C([O-])(=O)C.[Pd+2].C([O-])(=O)C.CCOCC>[CH3:3][C:2]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][CH:9]=2)[NH:4][CH:1]=1 |f:3.4.5|

Inputs

Step One
Name
Di(1H,2H,2H-perfluorooctyl)phenylphosphine
Quantity
80 mg
Type
reactant
Smiles
Step Two
Name
Quantity
259 mg
Type
reactant
Smiles
C(C=C)NC1=C(C=CC=C1)I
Step Three
Name
Quantity
0.15 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
stainless steel
Quantity
10 mL
Type
reactant
Smiles
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(=O)=O
Step Six
Name
Quantity
11 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Pd+2].C(C)(=O)[O-]
Step Seven
Name
Quantity
100 mL
Type
solvent
Smiles
CCOCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The cell was sealed
TEMPERATURE
Type
TEMPERATURE
Details
The cell was then heated to 100 C
TEMPERATURE
Type
TEMPERATURE
Details
to cool
ADDITION
Type
ADDITION
Details
When the pressure had dropped below 13800 kPa (2000 psi)
WASH
Type
WASH
Details
washed out with dichloromethane (20 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
to give the crude product
CUSTOM
Type
CUSTOM
Details
The product was purified by flash column chromatography on silica gel
WASH
Type
WASH
Details
eluting with 20% ether in hexane

Outcomes

Product
Details
Reaction Time
64 h
Name
Type
product
Smiles
CC1=CNC2=CC=CC=C12
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.37 mmol
AMOUNT: MASS 49 mg
YIELD: PERCENTYIELD 37%
YIELD: CALCULATEDPERCENTYIELD 37%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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